Cathepsin A Hydrolysis vs. Glu Substrates
Z-Phe-Met-OH (Cbz-Phe-Met) is hydrolyzed by rat liver lysosomal cathepsin A at a rate 6 to 8 times faster than the standard substrates Cbz-Glu-Phe and Cbz-Glu-Tyr [1]. This high turnover rate makes it a superior choice for assays where signal amplification or rapid kinetic measurements are required.
| Evidence Dimension | Relative Hydrolysis Rate |
|---|---|
| Target Compound Data | 6 to 8 times faster |
| Comparator Or Baseline | Cbz-Glu-Phe and Cbz-Glu-Tyr |
| Quantified Difference | 6- to 8-fold increase in rate |
| Conditions | Cathepsin A purified from rat liver lysosomes; pH optima 4.6-5.8 |
Why This Matters
This quantifiable rate difference directly impacts assay sensitivity and throughput, allowing for shorter incubation times and more robust signal detection compared to less reactive substrates.
- [1] Matsuda, K. Studies on Cathepsins of Rat Liver Lysosomes. III. Hydrolysis of Peptides, and Inactivation of Angiotensin and Bradykinin by Cathepsin A. J Biochem. 1976 Oct;80(4):659-69. doi: 10.1093/oxfordjournals.jbchem.a131325. View Source
